molecular formula C8H12Br2O B2421639 Cyclooctanone, 2,8-dibromo-, trans- (8CI,9CI) CAS No. 16110-80-8

Cyclooctanone, 2,8-dibromo-, trans- (8CI,9CI)

Cat. No.: B2421639
CAS No.: 16110-80-8
M. Wt: 283.991
InChI Key: LRXMGJWCLZETQE-RNFRBKRXSA-N
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Description

Cyclooctanone, 2,8-dibromo-, trans- (8CI,9CI) is a chiral organic compound with the molecular formula C8H12Br2O. This compound is characterized by the presence of two bromine atoms attached to a cyclooctane ring, which also contains a ketone functional group. The stereochemistry of the compound is specified by the (2S,8S) configuration, indicating the spatial arrangement of the substituents around the chiral centers at positions 2 and 8.

Mechanism of Action

Target of Action

Cyclooctanone, a related compound, has been reported to exhibit inhibitory activity towards aldosterone synthase , a promising therapeutic target for the treatment of cardiovascular diseases related to abnormally high aldosterone levels.

Pharmacokinetics

Cyclooctanone is reported to be soluble in water at 20°c 15g/l and also soluble in acetone, alcohol, chloroform, methanol, and benzene . These properties might influence the bioavailability of the compound.

Biochemical Analysis

Biochemical Properties

Cyclooctanone, 2,8-dibromo-, trans- (8CI,9CI) plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit aldosterone synthase, an enzyme involved in the biosynthesis of aldosterone, a hormone that regulates sodium and potassium levels in the body . The interaction between Cyclooctanone, 2,8-dibromo-, trans- (8CI,9CI) and aldosterone synthase is characterized by the binding of the compound to the enzyme’s active site, thereby preventing the conversion of its substrate into aldosterone.

Metabolic Pathways

Cyclooctanone, 2,8-dibromo-, trans- (8CI,9CI) is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate the synthesis and degradation of various metabolites. For example, the compound can influence the pentose phosphate pathway, which is crucial for the production of nucleotides and reducing equivalents . By modulating the activity of key enzymes in this pathway, Cyclooctanone, 2,8-dibromo-, trans- (8CI,9CI) can affect the overall metabolic flux and levels of important metabolites.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclooctanone, 2,8-dibromo-, trans- (8CI,9CI) typically involves the bromination of cyclooctanone. One common method is the use of bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.

Industrial Production Methods

Industrial production of Cyclooctanone, 2,8-dibromo-, trans- (8CI,9CI) may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Cyclooctanone, 2,8-dibromo-, trans- (8CI,9CI) undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide (OH-), amine (NH2-), or alkoxide (RO-).

    Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or lithium aluminum hydride (LiAlH4) in ether.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium, or chromium trioxide (CrO3) in acetic acid.

Major Products

    Substitution: Formation of substituted cyclooctanones or cyclooctanols.

    Reduction: Formation of (2S,8S)-2,8-dibromocyclooctanol.

    Oxidation: Formation of dibromocyclooctanoic acids or other oxidized derivatives.

Scientific Research Applications

Cyclooctanone, 2,8-dibromo-, trans- (8CI,9CI) has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in stereoselective synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential pharmacological properties and as a precursor in the synthesis of bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Cyclooctanone, 2,8-dibromo-, trans- (8CI,9CI) can be compared with other dibromocyclooctanones and related compounds:

    (2R,8R)-2,8-Dibromocyclooctan-1-one: The enantiomer of Cyclooctanone, 2,8-dibromo-, trans- (8CI,9CI) with different stereochemistry.

    2,8-Dichlorocyclooctan-1-one: A similar compound with chlorine atoms instead of bromine.

    2,8-Dibromocyclooctanol: The reduced form of Cyclooctanone, 2,8-dibromo-, trans- (8CI,9CI) with an alcohol group instead of a ketone.

Properties

IUPAC Name

(2S,8S)-2,8-dibromocyclooctan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12Br2O/c9-6-4-2-1-3-5-7(10)8(6)11/h6-7H,1-5H2/t6-,7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRXMGJWCLZETQE-BQBZGAKWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(=O)C(CC1)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H](C(=O)[C@H](CC1)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Br2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70776381
Record name (2S,8S)-2,8-Dibromocyclooctan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70776381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16110-80-8
Record name (2S,8S)-2,8-Dibromocyclooctan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70776381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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